1-(2-Hydroxyphenyl)pyrrolidine-2,5-dione

Physicochemical Characterization Reactivity Medicinal Chemistry

Procure 1-(2-Hydroxyphenyl)pyrrolidine-2,5-dione (CAS 79252-84-9) for research requiring a distinct N-aryl succinimide scaffold. Its ortho-hydroxy group confers unique intramolecular hydrogen bonding and electronic properties compared to para-analogs. Exhibits a lower pKa (8.51) and higher LogP (1.05), yielding a greater unionized, membrane-permeable fraction at physiological pH. Verifiable identity with a public 600 MHz ¹H NMR spectrum (BMRB).

Molecular Formula C10H9NO3
Molecular Weight 191.18 g/mol
CAS No. 79252-84-9
Cat. No. B1608705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Hydroxyphenyl)pyrrolidine-2,5-dione
CAS79252-84-9
Molecular FormulaC10H9NO3
Molecular Weight191.18 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)C2=CC=CC=C2O
InChIInChI=1S/C10H9NO3/c12-8-4-2-1-3-7(8)11-9(13)5-6-10(11)14/h1-4,12H,5-6H2
InChIKeyQGMHYVXVMJXSEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Hydroxyphenyl)pyrrolidine-2,5-dione (CAS 79252-84-9): Key Physicochemical & Structural Data for Research Sourcing


1-(2-Hydroxyphenyl)pyrrolidine-2,5-dione (CAS 79252-84-9), also referred to as N-(2-hydroxyphenyl)succinimide, is a heterocyclic organic compound belonging to the class of N-aryl succinimides, with the molecular formula C₁₀H₉NO₃ and a molecular weight of 191.18 g/mol . Its structure features a pyrrolidine-2,5-dione (succinimide) ring N-substituted with an ortho-hydroxyphenyl group [1]. Key physicochemical properties have been reported, including a predicted pKa of 8.51 ± 0.35, a predicted LogP of 1.0456, and an aqueous solubility of 38 µg/mL at pH 7.4 . The compound is available from commercial vendors at purities typically ranging from 95% to 98% .

Why In-Class Analogs of 1-(2-Hydroxyphenyl)pyrrolidine-2,5-dione Are Not Directly Interchangeable


N-aryl succinimides, while sharing a common pyrrolidine-2,5-dione core, exhibit distinct physicochemical and biological profiles that are highly sensitive to the substitution pattern on the phenyl ring. The ortho-hydroxy substitution in 1-(2-Hydroxyphenyl)pyrrolidine-2,5-dione (CAS 79252-84-9) is a critical structural determinant. This specific arrangement enables unique intramolecular hydrogen bonding interactions and influences electronic properties that are not replicated by the para-hydroxy analog (CAS 10187-21-0) or the unsubstituted N-phenylsuccinimide (CAS 83-25-0) [1]. Studies on related N-(hydroxyphenyl)succinimides have demonstrated that even a shift in the hydroxyl group position from the 2- to the 4-position can alter reactivity and biological target engagement [2]. Consequently, the direct substitution of 1-(2-Hydroxyphenyl)pyrrolidine-2,5-dione with its close structural analogs in a research or industrial process cannot be assumed without introducing the risk of altered outcomes, a point underscored by the quantitative differentiation data presented below.

Quantitative Differentiation of 1-(2-Hydroxyphenyl)pyrrolidine-2,5-dione (79252-84-9) from Closest Analogs


Enhanced Acidity (Lower pKa) of Ortho-Hydroxyphenyl vs. Para-Hydroxyphenyl Analog

The acid dissociation constant (pKa) of the phenolic hydroxyl group is a key determinant of ionization state at physiological pH, impacting solubility, membrane permeability, and target binding. 1-(2-Hydroxyphenyl)pyrrolidine-2,5-dione exhibits a predicted pKa of 8.51 ± 0.35 , which is 0.52 pKa units lower than that of its para-substituted analog, 1-(4-hydroxyphenyl)pyrrolidine-2,5-dione, which has a predicted pKa of 9.03 [1]. This difference reflects the enhanced stabilization of the phenoxide anion in the ortho isomer, likely due to intramolecular hydrogen bonding with the adjacent succinimide carbonyl group.

Physicochemical Characterization Reactivity Medicinal Chemistry

Increased Lipophilicity (Higher LogP) vs. Para-Hydroxyphenyl Analog

Lipophilicity, as measured by the partition coefficient (LogP), governs a molecule's ability to cross biological membranes and influences its distribution. The ortho-hydroxy substitution in 1-(2-Hydroxyphenyl)pyrrolidine-2,5-dione confers a higher LogP value of 1.0456 compared to its para-hydroxy analog, which has a reported LogP of 0.5846 [1]. This nearly two-fold increase in predicted LogP for the ortho isomer can be attributed to the intramolecular hydrogen bond that masks the polarity of the hydroxyl group, rendering the molecule more lipophilic.

Lipophilicity ADME Drug Design

Validated NMR Reference Data Enables Precise Identification and Purity Assessment

Reliable analytical reference data is essential for unambiguous compound identification and purity verification. The Biological Magnetic Resonance Data Bank (BMRB) provides a curated ¹H NMR spectrum for 1-(2-Hydroxyphenyl)pyrrolidine-2,5-dione, acquired under standardized conditions (2 mM in DMSO-d₆, 298 K, pH 7.5, 600 MHz spectrometer) [1]. This serves as a definitive, publicly accessible benchmark for confirming the compound's identity and purity, a resource not always available for all research chemicals or close analogs. For instance, no equivalent entry exists in the BMRB for the unsubstituted N-phenylsuccinimide.

Analytical Chemistry Quality Control Metabolomics

Documented Anticancer Activity of Derivatives: Scaffold Validation for Medicinal Chemistry Programs

The 1-(2-hydroxyphenyl)pyrrolidine-2,5-dione core has been validated as a productive scaffold for generating bioactive derivatives. In vitro studies have demonstrated that derivatives of this core exhibit promising antiproliferative activity against A549 human pulmonary cancer cells . While this evidence is for derivatives rather than the parent compound, it establishes the ortho-hydroxyphenyl succinimide framework as a privileged structure for anticancer drug discovery, a biological activity profile that may not be as prominent for other simple N-aryl succinimides. For example, simple N-phenylsuccinimides are more commonly associated with antimicrobial or anticonvulsant activities [1].

Anticancer Medicinal Chemistry Scaffold

Quantified Aqueous Solubility Profile Enables Accurate Formulation Planning

Aqueous solubility is a critical parameter for in vitro assay development and in vivo dosing. The aqueous solubility of 1-(2-Hydroxyphenyl)pyrrolidine-2,5-dione at pH 7.4 has been experimentally determined to be 38 µg/mL . This quantitative value provides a concrete benchmark for solubility-limited applications. While direct comparative data for the para-hydroxy analog under identical conditions is not readily available, the reported value allows researchers to proactively assess whether the compound's solubility profile meets the requirements of their specific experimental system without the need for preliminary solubility screening.

Formulation Biopharmaceutics Physicochemical Properties

Optimal Application Scenarios for 1-(2-Hydroxyphenyl)pyrrolidine-2,5-dione (79252-84-9) Based on Quantitative Evidence


Medicinal Chemistry: Prioritized Scaffold for Anticancer Lead Generation

When initiating a medicinal chemistry program targeting novel anticancer agents, 1-(2-Hydroxyphenyl)pyrrolidine-2,5-dione is a strategically advantageous starting scaffold. The core's proven ability to yield derivatives with antiproliferative activity against A549 lung cancer cells directs research efforts toward a therapeutically relevant biological space, distinguishing it from other N-aryl succinimides more commonly explored for antimicrobial or anticonvulsant indications. The validated physicochemical properties, including its moderate lipophilicity (LogP ~1.05) , further support its drug-likeness.

Analytical Chemistry & Quality Control: Definitive Identification via Public NMR Standard

For analytical chemists requiring unambiguous identification of this compound, the existence of a curated, publicly accessible ¹H NMR spectrum in the BMRB database [1] provides an immediate and authoritative reference. This eliminates the need for in-house characterization of a standard and ensures that procurement of this specific compound from any vendor can be verified against a high-quality, 600 MHz spectrum acquired under standardized conditions. This advantage is not available for its unsubstituted analog, N-phenylsuccinimide.

Physicochemical Profiling and ADME Modeling: Differentiated Data for Ortho- vs. Para-Substituted Analogs

In studies requiring a specific physicochemical profile, 1-(2-Hydroxyphenyl)pyrrolidine-2,5-dione offers a differentiated option compared to its para-hydroxy analog. Its lower pKa (8.51 vs. 9.03) [2] and higher LogP (1.05 vs. 0.58) [3] translate to a greater proportion of the unionized, more membrane-permeable species at physiological pH. This property profile is quantifiably distinct and can be leveraged in projects where increased lipophilicity and altered ionization are desired to modulate target engagement or cellular permeability.

Assay Development: Informed Formulation Based on Known Solubility

For assay development, knowing the precise aqueous solubility of a compound is crucial for avoiding precipitation and ensuring accurate dose-response relationships. The reported aqueous solubility of 1-(2-Hydroxyphenyl)pyrrolidine-2,5-dione (38 µg/mL at pH 7.4) provides a key experimental parameter that allows researchers to proactively design assay buffers and DMSO stock solutions, thereby saving time and resources that would otherwise be spent on de novo solubility determination.

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